3-Chloro-5-fluorophenylmagnesium bromide

概要

説明

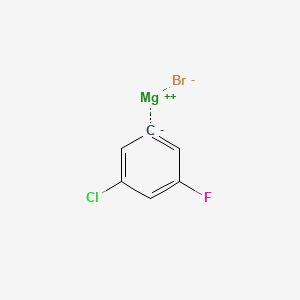

3-Chloro-5-fluorophenylmagnesium bromide: is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The compound has the molecular formula C6H3BrClFMg and is typically used in solution form, often in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .

準備方法

Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluorophenylmagnesium bromide is synthesized through the reaction of 3-chloro-5-fluorobromobenzene with magnesium in the presence of a solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature is common to maintain consistency and safety.

化学反応の分析

Types of Reactions: 3-Chloro-5-fluorophenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can participate in halogen-metal exchange reactions.

Coupling Reactions: It is used in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition.

Halides: Used in halogen-metal exchange reactions.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Biaryl Compounds: Resulting from coupling reactions.

科学的研究の応用

Organic Synthesis

Grignard Reagent Applications

3-Chloro-5-fluorophenylmagnesium bromide is primarily utilized as a Grignard reagent, facilitating the introduction of the 3-chloro-5-fluorophenyl group into organic molecules. This reaction is crucial for synthesizing alcohols from carbonyl compounds such as aldehydes and ketones. For instance, the reaction with benzaldehyde yields a 3-chloro-5-fluorophenyl substituted alcohol:

This method allows for the creation of diverse compounds with potential biological activity .

Reactivity with Carbonyl Compounds

The reactivity of this Grignard reagent extends to various carbonyl compounds, enabling the formation of secondary and tertiary alcohols. This versatility makes it a valuable tool in synthetic organic chemistry for constructing complex molecular architectures.

Medicinal Chemistry

Drug Discovery and Development

The presence of chlorine and fluorine in this compound can significantly influence the pharmacokinetic properties of synthesized compounds. Chlorine enhances lipophilicity, improving cellular uptake, while fluorine contributes metabolic stability by acting as a bioisostere of hydrogen. This strategic incorporation is instrumental in developing new pharmaceuticals with optimized efficacy and safety profiles .

Case Studies in Pharmacology

Research has demonstrated the utility of 3-chloro-5-fluorophenyl derivatives in developing drugs targeting various conditions, including cancer and neurodegenerative diseases. For example, compounds synthesized using this Grignard reagent have shown promising results in preclinical studies for treating pain and inflammation .

Agrochemicals

The compound is also employed in synthesizing agrochemical intermediates. Its ability to introduce halogenated phenyl groups into larger molecular frameworks can enhance the biological activity of pesticides and herbicides. The incorporation of fluorine can improve the environmental stability and effectiveness of these agrochemicals .

Materials Science

In materials science, this compound is utilized to create functionalized polymers and advanced materials. The unique properties conferred by the halogen substituents can lead to materials with enhanced thermal stability and chemical resistance, which are desirable in various industrial applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a Grignard reagent for synthesizing alcohols from carbonyl compounds | Versatile reactivity; forms diverse organic molecules |

| Medicinal Chemistry | Facilitates drug discovery by modifying pharmacokinetic properties | Enhances efficacy and safety profiles |

| Agrochemicals | Synthesizes intermediates for pesticides and herbicides | Improves biological activity and environmental stability |

| Materials Science | Creates functionalized polymers with enhanced properties | Increases thermal stability and chemical resistance |

作用機序

The mechanism of action of 3-chloro-5-fluorophenylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom bonded to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product .

類似化合物との比較

- Phenylmagnesium bromide

- 3-Chlorophenylmagnesium bromide

- 5-Fluorophenylmagnesium bromide

Comparison: 3-Chloro-5-fluorophenylmagnesium bromide is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This dual substitution can influence the reactivity and selectivity of the compound in various reactions. For example, the electron-withdrawing effects of chlorine and fluorine can stabilize the negative charge developed during nucleophilic addition, potentially leading to higher yields and selectivity compared to unsubstituted phenylmagnesium bromide .

生物活性

3-Chloro-5-fluorophenylmagnesium bromide (C₆H₃BrClFMg) is an organomagnesium halide that plays a significant role in organic synthesis, particularly in medicinal chemistry. This compound is characterized by its phenyl ring, which is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively. The presence of these halogens can significantly influence the biological activity and pharmacokinetic properties of the compounds synthesized using it.

The biological activity of this compound is primarily linked to its ability to act as a nucleophile in various organic reactions. When it reacts with carbonyl compounds (aldehydes, ketones, esters), it forms alcohols with the 3-chloro-5-fluorophenyl moiety. This reaction is crucial for synthesizing diverse organic molecules that may exhibit potential biological activity.

The strategic incorporation of chlorine and fluorine atoms into drug candidates can enhance their lipophilicity and metabolic stability . Chlorine increases cellular uptake, while fluorine can serve as a bioisostere for hydrogen, improving the compound's resistance to metabolic degradation .

Applications in Drug Discovery

Research has indicated that compounds derived from this compound are being evaluated for various therapeutic applications, including:

- Antidepressants : Compounds synthesized using this Grignard reagent have been explored for their potential as smoking cessation aids and antidepressants .

- Antimicrobial Activity : The chlorinated derivatives have shown promising antibacterial activities against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL .

- Cytotoxic Effects : Some derivatives exhibit cytotoxicity against human cancer cell lines, indicating potential as anticancer agents. For instance, certain chlorinated benzophenone derivatives demonstrated IC50 values between 6.8 to 87.8 µM against various cancer cell lines .

Case Studies

-

Synthesis of Antidepressant Candidates :

Researchers synthesized a series of morpholine derivatives using this compound to investigate their efficacy as antidepressants. The study revealed that specific stereochemical configurations enhanced pharmacological activity, supporting the hypothesis that structural modifications can lead to improved therapeutic profiles . -

Antimicrobial Studies :

A study on chlorinated benzophenone derivatives produced from this Grignard reagent showed significant antibacterial properties. The derivatives were tested against multiple bacterial strains, demonstrating effective inhibition at low concentrations, thus highlighting their potential use in developing new antibiotics .

Safety and Handling

Given its reactivity, this compound must be handled with care:

- It is flammable and reacts violently with water, producing flammable hydrogen gas.

- Proper safety precautions should include the use of gloves and goggles, and it should be stored away from moisture and heat sources.

Safety Data Table

| Property | Description |

|---|---|

| Chemical Formula | C₆H₃BrClFMg |

| Flammability | Flammable |

| Reactivity | Reacts violently with water |

| Skin/Eye Irritant | Yes |

特性

IUPAC Name |

magnesium;1-chloro-3-fluorobenzene-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDVDFVDHDYJCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C=C(C=C1F)Cl.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。